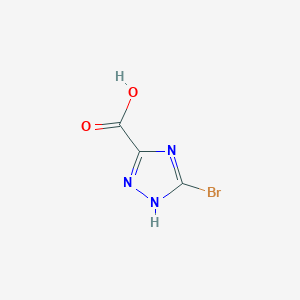

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1H-1,2,4-triazole-3-carboxylic acid. One common method includes the reaction of 1H-1,2,4-triazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the triazole ring .

Industrial Production Methods: Industrial production methods for 5-Bromo

Biologische Aktivität

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and various applications in research and industry.

This compound exhibits a range of biochemical interactions:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This interaction alters enzyme activity and can significantly impact metabolic pathways.

- Protein Interactions : It interacts with proteins involved in signal transduction pathways, affecting their function and downstream signaling events. This interaction often involves hydrogen bonding and hydrophobic forces.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates cell signaling pathways, which can lead to changes in gene expression profiles. For example, it may activate or inhibit specific pathways that regulate cellular functions.

- Metabolic Activity : By altering the activity of metabolic enzymes, this compound can influence overall metabolic flux within cells. This can have implications for cellular energy balance and growth.

Molecular Mechanisms

At the molecular level, the compound's effects are mediated through several key mechanisms:

- Binding Affinity : The compound binds to biomolecules such as enzymes and receptors, leading to either inhibition or activation. This binding often involves specific interactions with amino acid residues in the active sites of these biomolecules.

- Gene Regulation : It can influence gene expression by interacting with transcription factors or other regulatory proteins, modulating the transcriptional activity of target genes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Antibacterial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria and moderate activity against Gram-negative strains like Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

- Anti-Proliferative Activity : Studies have reported that this compound exhibits anti-proliferative effects against several cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities were found to be below 25 µM in some cases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that derivatives of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid exhibit potent antibacterial properties. For instance, studies have shown that certain triazole derivatives possess higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin and vancomycin.

| Compound | Activity (MIC μg/mL) | Bacterial Strains |

|---|---|---|

| N-allyl derivative | 3.25 (Mycobacterium smegmatis) | Non-pathogenic strains |

| Ciprofloxacin-triazole hybrids | 0.046–3.11 | MRSA, E. coli |

| Triazole-pyrimidine hybrids | 0.75–4.7 | S. aureus, E. coli |

These findings indicate the potential of this compound as a scaffold for developing new antibacterial agents .

Antifungal Properties

The compound also shows promise as an antifungal agent. Its derivatives have been tested against various fungal pathogens, demonstrating efficacy comparable to established antifungals like fluconazole. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymes necessary for fungal growth .

Agricultural Applications

This compound has been explored as a fungicide in agricultural settings. Its ability to inhibit fungal pathogens makes it valuable for protecting crops from diseases caused by fungi.

Case Study: Crop Protection

In field studies, formulations containing triazole derivatives were applied to crops susceptible to fungal infections. Results indicated a significant reduction in disease incidence and improved crop yields when compared to untreated controls .

Enzyme Inhibition

The compound is known to interact with various enzymes by binding to their active sites, leading to altered enzyme activity that can impact metabolic pathways. This property is crucial for studying enzyme functions and developing enzyme inhibitors for therapeutic purposes .

Protein Interactions

This compound can influence signal transduction pathways by interacting with proteins involved in these processes. Such interactions often involve hydrogen bonding and hydrophobic forces that stabilize the binding of the compound to its targets .

Eigenschaften

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIDTOGYMYMLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475683 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674287-63-9 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.